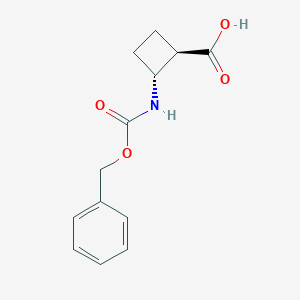

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Applications in Chemistry

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the formation of various derivatives, making it essential in the development of complex molecules.

Synthesis of Derivatives

The compound is utilized to synthesize other cyclobutane derivatives through various reactions, such as:

- Cyclization Reactions : It can undergo cyclization with other reagents to form new cyclic structures.

- Functionalization : The benzyloxycarbonyl group can be modified to introduce different functional groups, enhancing the compound's reactivity and utility in further chemical transformations .

Applications in Biology

In biological research, this compound is primarily employed for studying enzyme-substrate interactions and protein modifications. This compound's ability to mimic natural substrates makes it a valuable tool for investigating biochemical pathways.

Enzyme Studies

- The compound can act as an inhibitor or substrate for specific enzymes, allowing researchers to elucidate mechanisms of action and enzyme kinetics.

- Its structural features enable the exploration of binding affinities and interaction dynamics with various biomolecules .

Applications in Medicine

This compound is investigated for potential therapeutic applications, particularly in drug development. Its structural characteristics facilitate the design of novel pharmaceuticals.

Therapeutic Potential

- The compound has been studied for anti-inflammatory properties and other pharmacological effects. For example, derivatives of similar cyclobutane carboxylic acids have shown promising results in preclinical models for treating inflammatory conditions .

Case Studies

Industrial Applications

In industrial settings, this compound is used to develop novel materials and chemical processes. Its stability and reactivity make it suitable for various manufacturing processes.

Material Development

Mecanismo De Acción

The mechanism of action of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Trans-2-Aminocyclobutanecarboxylic acid

- Trans-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid

- Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid

Uniqueness

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Actividad Biológica

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 1212272-03-1) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Identification

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 249.27 g/mol

- IUPAC Name : (1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

- PubChem CID : 24720935

This compound exhibits its biological activity primarily through interactions with various biomolecular targets. Its structure suggests it may function as a bioisostere for amino acids, which can influence protein interactions and enzymatic pathways.

Key Mechanisms:

- Receptor-Ligand Interactions : The compound's planar structure facilitates effective binding to target proteins, potentially modulating their activity.

- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The compound's biochemical profile indicates several important characteristics:

- Solubility : It is expected to have favorable lipid solubility due to its hydrophobic benzyl group, enhancing cell membrane permeability.

- Stability : Laboratory studies indicate that this compound is stable under various pH conditions, which is crucial for its potential application in therapeutic settings.

Antimicrobial Effects

Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Case Studies

- Case Study on Antibacterial Activity : A study conducted on the efficacy of this compound against Bacillus cereus revealed a strong correlation between concentration and antibacterial activity, indicating a dose-dependent effect that warrants further investigation into its mechanism of action .

- Potential in Cancer Research : Preliminary investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promise. The compound appears to affect mitochondrial pathways, similar to other known apoptotic agents .

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.